An In-depth Technical Guide to Boc-Lys-PEG8-N-bis(D-glucose): A Key Component in Advanced Drug Development
An In-depth Technical Guide to Boc-Lys-PEG8-N-bis(D-glucose): A Key Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Lys-PEG8-N-bis(D-glucose), a specialized chemical entity pivotal in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical Identity and Properties
Boc-Lys-PEG8-N-bis(D-glucose) is a heterobifunctional linker molecule. Its structure integrates a Boc-protected lysine (B10760008) residue, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and two D-glucose moieties. This unique combination of components imparts desirable physicochemical properties for its application in bioconjugation.
Chemical Structure
The chemical structure consists of a lysine amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The epsilon-amino group of the lysine is connected to a discrete polyethylene glycol chain of eight ethylene (B1197577) oxide units. This PEG chain is further terminated with a nitrogen atom to which two D-glucose molecules are attached.
Physicochemical and Biological Properties
The integration of a hydrophilic PEG chain and two glucose molecules significantly enhances the aqueous solubility of this linker. This is a critical attribute for linkers used in ADCs, as it can help mitigate aggregation of the final conjugate, which often involves hydrophobic cytotoxic payloads. The glucose moieties may also play a role in modulating the pharmacokinetic profile and potentially contribute to the cellular uptake of the ADC.
Table 1: Chemical and Physical Data of Boc-Lys-PEG8-N-bis(D-glucose)
| Property | Value | Source |
| CAS Number | 2892350-30-8 | [1][2][3][4][5] |
| Molecular Formula | C42H83N3O23 | [2] |
| Molecular Weight | 998.11 g/mol | [1][2] |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in water and other polar organic solvents like DMSO and DMF. | [1] |
| Purity | Typically >95% (as specified by commercial suppliers) | Generic Material Property |
Table 2: Storage and Stability
| Condition | Recommendation | Duration | Source |
| Powder | Store at -20°C | 3 years | [1] |
| In Solvent | Store at -80°C | 1 year | [1] |
Role in Antibody-Drug Conjugates (ADCs)
Boc-Lys-PEG8-N-bis(D-glucose) serves as a critical linker in the construction of ADCs.[1][6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.
The linker's primary functions in an ADC are:
-
Connecting the Antibody and the Drug: It provides a stable covalent bond between the antibody and the cytotoxic payload.
-
Influencing Pharmacokinetics: The PEG component can increase the half-life of the ADC in circulation by creating a hydrophilic shield, which reduces renal clearance and proteolytic degradation.[7][8][9][10]
-
Enhancing Solubility: The hydrophilic nature of the PEG and glucose moieties improves the overall solubility of the ADC, which is particularly important when conjugating hydrophobic drugs.[7][9][11]
-
Modulating Potency and Safety: The design of the linker can affect the stability of the ADC in circulation and the efficiency of drug release at the target site, thereby influencing both its efficacy and toxicity profile.
General Mechanism of Action for an ADC Employing this Linker
The following diagram illustrates the general mechanism of action for an ADC that could be synthesized using Boc-Lys-PEG8-N-bis(D-glucose).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and application of Boc-Lys-PEG8-N-bis(D-glucose) are often proprietary and found within patent literature such as WO2023280227A2, a general, illustrative protocol for its use in ADC preparation is provided below.[6] Researchers should adapt this protocol based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Illustrative Protocol for ADC Synthesis
This hypothetical protocol describes the steps for conjugating a cytotoxic payload to an antibody using a linker derived from Boc-Lys-PEG8-N-bis(D-glucose). This protocol assumes the Boc group is removed and the primary amine is functionalized with a reactive group for antibody conjugation (e.g., an NHS ester for reaction with lysine residues or a maleimide (B117702) for reaction with cysteine residues).
Caption: A generalized workflow for the synthesis of an ADC.
Methodology:
-
Linker-Payload Synthesis:
-
Deprotection: The Boc protecting group on the lysine of Boc-Lys-PEG8-N-bis(D-glucose) is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).
-
Payload Activation: The cytotoxic drug, if it contains a carboxylic acid, is activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation: The deprotected linker is reacted with the activated payload to form the linker-payload conjugate.
-
-
Antibody Preparation (for cysteine conjugation):
-
The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The extent of reduction is controlled to achieve the desired DAR.
-
-
Conjugation to Antibody:
-
The linker-payload construct (assuming it has been functionalized with a maleimide group) is then added to the reduced antibody solution. The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Purification and Characterization:
-
The resulting ADC is purified to remove unconjugated linker-payload and unreacted antibody, typically using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is then characterized to determine the drug-to-antibody ratio, aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).
-
Conclusion
Boc-Lys-PEG8-N-bis(D-glucose) is a sophisticated and valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its well-defined structure, incorporating elements to enhance solubility and potentially improve pharmacokinetic properties, makes it an attractive choice for researchers in the field of targeted cancer therapy. The methodologies for its incorporation into ADCs, while requiring careful optimization, are based on established bioconjugation principles. Further research into the in vivo behavior of ADCs containing this specific linker will continue to elucidate its full potential in clinical applications.
References
- 1. targetmol.cn [targetmol.cn]
- 2. 2892350-30-8|Boc-Lys-PEG8-N-bis(D-glucose)|BLD Pharm [bldpharm.com]
- 3. Boc-Lys-PEG8-N-bis(D-glucose) - CAS:2892350-30-8 - 阿镁生物 [amaybio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Lys-PEG8-N-bis(D-glucose) - CAS:2892350-30-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labinsights.nl [labinsights.nl]
- 8. mdpi.com [mdpi.com]
- 9. adcreview.com [adcreview.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. Sugar PEG β-Glucuronide Linker, Glucose PEG, Galactose PEG Reagents | AxisPharm [axispharm.com]
